molecular formula C19H14BrN3OS B3037969 6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-benzyloxime CAS No. 685106-62-1

6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-benzyloxime

Cat. No. B3037969
CAS RN: 685106-62-1
M. Wt: 412.3 g/mol
InChI Key: OQLHEHAUISMQAE-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-benzyloxime” is a chemical compound with the molecular formula C12H7BrN2OS . It belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring structure made up of three carbon atoms, one nitrogen atom, and one sulfur atom .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 307.17 . It is a solid with a melting point of 188-190°C .

Scientific Research Applications

Antioxidant Studies

Compounds with the benzo[4,5]imidazo[2,1-b]thiazole moiety, similar to the structure of the compound , have been investigated for their antioxidant properties. A study by Nikhila, Batakurki, and Yallur (2020) found that certain derivatives of this moiety showed significant antioxidant activity, indicating potential therapeutic applications in diseases where oxidative stress plays a key role (Nikhila, Batakurki, & Yallur, 2020).

Antimicrobial and Antituberculosis Activity

Güzeldemirci and Küçükbasmacı (2010) synthesized derivatives containing the imidazo[2,1-b]thiazole moiety and evaluated them for antimicrobial and antituberculosis activities. Some compounds exhibited promising results against various microbial strains, suggesting potential use in treating infections (Güzeldemirci & Küçükbasmacı, 2010).

Electrophilic Substitution Studies

A study by O'daly et al. (1991) explored the electrophilic substitution reactions of imidazo[2,1-b]thiazoles. Understanding these reactions is crucial for the synthesis of novel compounds with potential pharmaceutical applications (O'daly et al., 1991).

Anthelmintic and Anti-inflammatory Activities

Research by Shetty, Khazi, and Ahn (2010) involved the synthesis of novel imidazothiazole derivatives, testing their anthelmintic and anti-inflammatory activities. These activities suggest potential applications in treating parasitic infections and inflammation-related disorders (Shetty, Khazi, & Ahn, 2010).

Aldose Reductase Inhibitory Effect

A study by Güzeldemirci et al. (2018) synthesized derivatives of imidazo[2,1-b]thiazole and evaluated them for aldose reductase inhibitory effects. This enzyme is a target in managing diabetic complications, indicating the potential application of these compounds in diabetes management (Güzeldemirci et al., 2018).

Anticancer Activities

Kumar et al. (2014) synthesized imidazo[2,1-b][1,3,4]thiadiazole derivatives and evaluated their antiproliferative activity on cancer cells. The findings suggest potential applications in cancer therapy (Kumar et al., 2014).

Future Directions

Given the diverse biological activities of thiazole derivatives , “6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-benzyloxime” and similar compounds could be subjects of future research in medicinal chemistry. Further studies could focus on their synthesis, characterization, and exploration of their potential therapeutic applications.

properties

IUPAC Name

(E)-1-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-N-phenylmethoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3OS/c20-16-8-6-15(7-9-16)18-17(23-10-11-25-19(23)22-18)12-21-24-13-14-4-2-1-3-5-14/h1-12H,13H2/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLHEHAUISMQAE-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON=CC2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO/N=C/C2=C(N=C3N2C=CS3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-benzyloxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-benzyloxime
Reactant of Route 2
Reactant of Route 2
6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-benzyloxime
Reactant of Route 3
Reactant of Route 3
6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-benzyloxime
Reactant of Route 4
Reactant of Route 4
6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-benzyloxime
Reactant of Route 5
Reactant of Route 5
6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-benzyloxime
Reactant of Route 6
Reactant of Route 6
6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-benzyloxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.